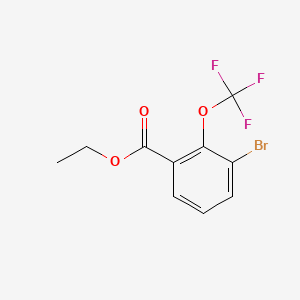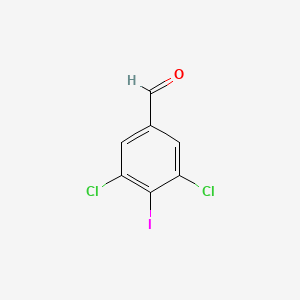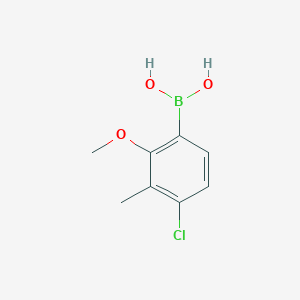
(4-Chloro-2-methoxy-3-methylphenyl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Chloro-2-methoxy-3-methylphenyl)boronic acid is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is characterized by the presence of a boronic acid group attached to a substituted phenyl ring, making it a valuable reagent in the formation of carbon-carbon bonds.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (4-Chloro-2-methoxy-3-methylphenyl)boronic acid typically involves the reaction of 4-chloro-2-methoxy-3-methylphenyl magnesium bromide with trimethyl borate, followed by hydrolysis. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, to prevent oxidation and moisture-sensitive reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions: (4-Chloro-2-methoxy-3-methylphenyl)boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling, where it reacts with halides or triflates in the presence of a palladium catalyst to form biaryl compounds. It can also participate in other reactions, including oxidation and substitution.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).
Oxidation: Hydrogen peroxide or other oxidizing agents.
Substitution: Nucleophiles such as amines or alcohols.
Major Products: The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in pharmaceuticals, agrochemicals, and materials science.
科学研究应用
(4-Chloro-2-methoxy-3-methylphenyl)boronic acid has diverse applications in scientific research:
Chemistry: Used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Biology: Employed in the development of boron-containing drugs and as a tool for studying enzyme inhibition.
Medicine: Investigated for its potential in drug discovery and development, particularly in the synthesis of biologically active compounds.
Industry: Utilized in the production of advanced materials, such as polymers and electronic components.
作用机制
The mechanism of action of (4-Chloro-2-methoxy-3-methylphenyl)boronic acid in Suzuki-Miyaura coupling involves the formation of a palladium complex with the boronic acid and the halide or triflate. The palladium catalyst facilitates the transmetalation and reductive elimination steps, leading to the formation of the biaryl product. The boronic acid group plays a crucial role in stabilizing the intermediate species and enhancing the reaction efficiency.
相似化合物的比较
- Phenylboronic acid
- 4-Methoxyphenylboronic acid
- 4-Chlorophenylboronic acid
Comparison: (4-Chloro-2-methoxy-3-methylphenyl)boronic acid is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and selectivity in cross-coupling reactions. Compared to phenylboronic acid, the presence of the chloro and methoxy groups can enhance the compound’s stability and reactivity under certain conditions. The methyl group further adds to its steric and electronic properties, making it a versatile reagent in organic synthesis.
属性
分子式 |
C8H10BClO3 |
|---|---|
分子量 |
200.43 g/mol |
IUPAC 名称 |
(4-chloro-2-methoxy-3-methylphenyl)boronic acid |
InChI |
InChI=1S/C8H10BClO3/c1-5-7(10)4-3-6(9(11)12)8(5)13-2/h3-4,11-12H,1-2H3 |
InChI 键 |
AHJUSNJBOPIYQR-UHFFFAOYSA-N |
规范 SMILES |
B(C1=C(C(=C(C=C1)Cl)C)OC)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


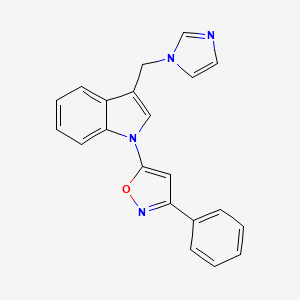
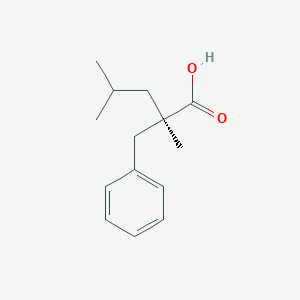

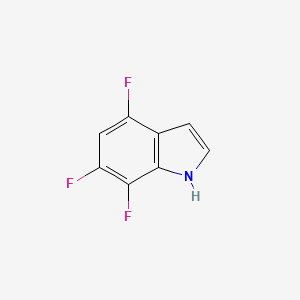
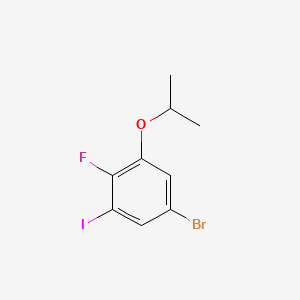
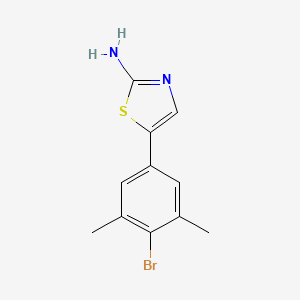
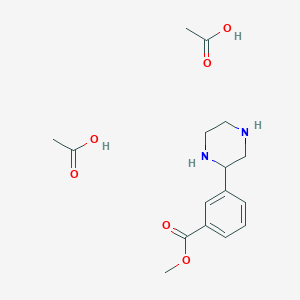

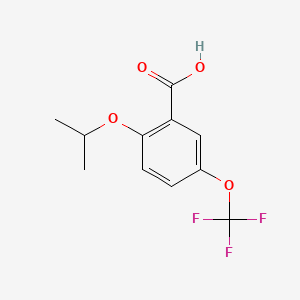
![3-(Bicyclo[1.1.1]pentan-1-YL)-5-bromopyridine](/img/structure/B14022252.png)

![1-(2-chloroethyl)-3-[(1S,3R)-3-hydroxycyclohexyl]-1-nitrosourea](/img/structure/B14022258.png)
